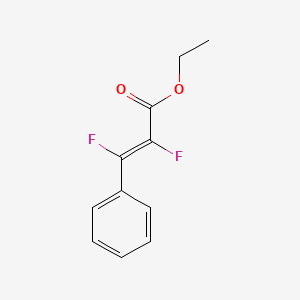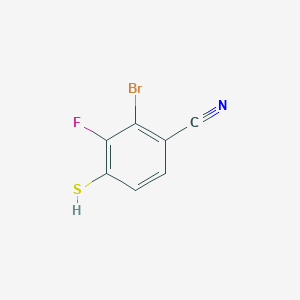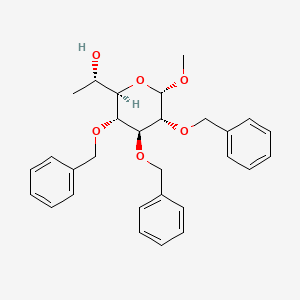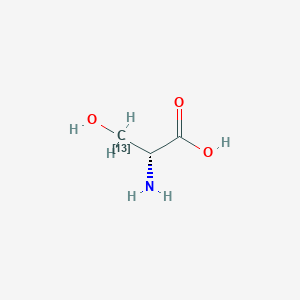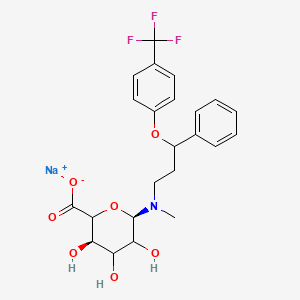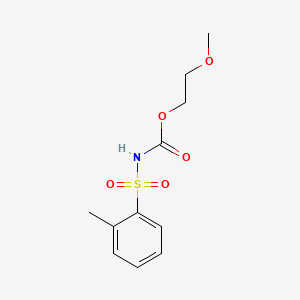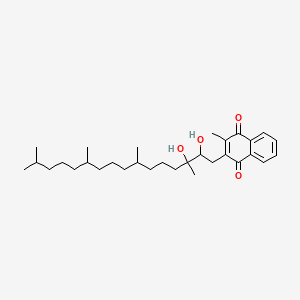
Phytonadione-12,13-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phytonadione-12,13-diol involves the hydroxylation of Phytonadione (Vitamin K1). The reaction typically requires specific catalysts and controlled conditions to ensure the selective addition of hydroxyl groups at the 12th and 13th positions of the molecule. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the industrial setup.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves multiple steps, including the initial synthesis of Phytonadione, followed by its hydroxylation and subsequent purification to isolate the desired diol compound .
Análisis De Reacciones Químicas
Types of Reactions: Phytonadione-12,13-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxy derivatives, ketones, and substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
Phytonadione-12,13-diol has several scientific research applications, including:
Chemistry: Used as a reference standard and impurity marker in the analysis of Vitamin K1.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in formulations for blood clotting disorders.
Industry: Utilized in the production of Vitamin K1 supplements and related products
Mecanismo De Acción
The mechanism of action of Phytonadione-12,13-diol is closely related to that of Vitamin K1. It promotes the liver synthesis of clotting factors (II, VII, IX, X) by acting as a cofactor for the enzyme γ-carboxylase. This enzyme modifies and activates precursors to these coagulation factors, thereby facilitating blood clotting. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
Comparación Con Compuestos Similares
Phytonadione (Vitamin K1): The parent compound, essential for blood clotting and bone metabolism.
Menadione (Vitamin K3): A synthetic form of Vitamin K, less potent than Phytonadione.
Menadiol Sodium Diphosphate (Vitamin K4): A water-soluble form of Vitamin K, used in specific medical applications
Uniqueness: Phytonadione-12,13-diol is unique due to its specific hydroxylation pattern, which distinguishes it from other Vitamin K derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications .
Propiedades
Fórmula molecular |
C31H48O4 |
|---|---|
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxy-3,7,11,15-tetramethylhexadecyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H48O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-19-31(6,35)28(32)20-27-24(5)29(33)25-17-7-8-18-26(25)30(27)34/h7-8,17-18,21-23,28,32,35H,9-16,19-20H2,1-6H3 |
Clave InChI |
BBOTUVRPXSMADA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(C(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


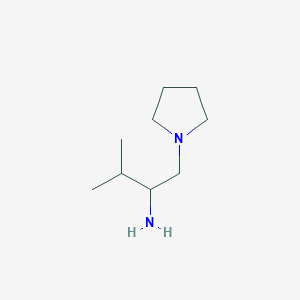
![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
